5-Chlorouridine

説明

Overview of 5-Chlorouridine as a Modified Nucleoside Analog

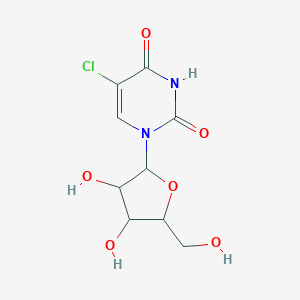

This compound is a synthetic nucleoside analog derived from the naturally occurring nucleoside uridine (B1682114). ontosight.ai Its chemical structure features a pyrimidine (B1678525) base, specifically uracil (B121893), with a chlorine atom attached at the 5-position, linked to a ribose sugar moiety. ontosight.ai This structural modification distinguishes it from uridine, where a hydrogen atom occupies the 5-position of the uracil ring. ontosight.ai

This compound has been investigated for its potential applications in biochemical, pharmacological, and chemical biology research. As a nucleoside analog, it is thought to interfere with the synthesis of nucleic acids. ontosight.ai Research into this compound provides insights into the role of modified nucleosides in various biological processes and contributes to the development of novel research tools and potential therapeutic agents.

The chemical formula of this compound is C9H11ClN2O6, and its molecular weight is approximately 278.64 g/mol . nih.gov It is also known by synonyms such as Uridine, 5-chloro- and NSC 146433. ontosight.ainih.gov

Here is a table summarizing key chemical properties of this compound:

| Property | Value | Source |

| Chemical Formula | C9H11ClN2O6 | nih.gov |

| Molecular Weight | 278.64 g/mol or 278.65 g/mol | ontosight.ainih.govscbt.com |

| CAS Number | 2880-89-9 | ontosight.ainih.govscbt.com |

| Melting Point | 210-217 °C (dec.) | |

| Density | 1.80±0.1 g/cm³ | |

| IUPAC Name | 5-chloro-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | nih.govscbt.com |

Historical Context of Halogenated Uracil Analogs in Biomedical Research

Halogenated uracil analogs have a significant history in biomedical research, particularly in the development of antiviral and anticancer agents. The synthesis of such analogs dates back to the 1950s. oup.comnih.gov This era saw the rise of rational drug design aimed at targeting DNA synthesis in rapidly dividing cells, a characteristic of cancer. aacrjournals.org

One of the earliest and most well-known examples is 5-fluorouracil (B62378) (5-FU), synthesized in 1957. aacrjournals.orgnih.govresearchgate.netcancernetwork.com 5-FU acts as an antimetabolite, interfering with nucleic acid synthesis, and has been a cornerstone in the treatment of various cancers for decades. aacrjournals.orgnih.govresearchgate.netnih.gov Its mechanism involves conversion to 5-FdUMP, which inhibits thymidylate synthase, an enzyme crucial for DNA synthesis. aacrjournals.org

Other halogenated uracil analogs, such as 5-bromouracil (B15302) (5-BrU) and 5-iodouracil (B140508) (5-IU), were also developed and studied. oup.comnih.gov These compounds were recognized for their mutagenic properties and their ability to be incorporated into DNA, substituting for thymine (B56734). oup.comwikipedia.orgnih.gov The incorporation of 5-BrU into DNA can lead to mutations due to its ability to exist in different tautomeric forms that can mispair with guanine (B1146940). wikipedia.orgnih.gov Research with these analogs provided crucial information regarding cellular biochemistry and enzyme-substrate interactions. mostwiedzy.pl

The historical development of halogenated uracil analogs highlights a key strategy in drug discovery: modifying natural nucleobases or nucleosides to create compounds with altered biological activities, often targeting processes essential for cell proliferation, such as DNA replication. mostwiedzy.plresearchgate.netresearchgate.net

Significance of Halogenation at the 5-Position of the Uracil Ring for Biological Activity

The placement of a halogen atom at the 5-position of the uracil ring has a notable impact on the biological activity of these nucleoside analogs. This chemical modification can influence their biostability, bioavailability, and interaction with biological targets. mostwiedzy.plresearchgate.net

Halogenation at the 5-position alters the electronic and physical properties of the uracil base. oup.com For instance, it can affect the acidity of the N1 proton and influence the tautomeric equilibrium of the base. These changes can impact how the nucleoside analog is recognized by enzymes involved in nucleotide metabolism and how it pairs within nucleic acid structures.

In the context of DNA incorporation, 5-halogenated uracils, like 5-chlorouracil (B11105) (the base component of this compound), can be mistakenly incorporated into DNA in place of thymine. nih.govontosight.ainih.gov This misincorporation can lead to disruptions in DNA replication and transcription. ontosight.ai The size of the halogen substituent at the 5-position can influence how DNA repair enzymes, such as glycosylases, interact with the modified DNA. nih.gov The 5-chloro group of 5-chlorouracil is intermediate in size between fluorine (in 5-FU) and bromine (in 5-BrU), suggesting its biological properties might overlap with both. nih.gov

Furthermore, modifications at the 5-position can influence the ability of nucleoside analogs to act as substrates or inhibitors of enzymes involved in nucleotide metabolism. ontosight.aichemimpex.com This forms the basis for their use as antimetabolites. The presence of the halogen can affect the binding affinity and catalytic activity of these enzymes, ultimately impacting cellular processes that rely on nucleotide pools. researchgate.net

Research has shown that the introduction of a chlorine atom at the 5-position can, in some cases, enhance antiviral potential and potentially reduce toxicity compared to other modifications, as observed with certain 4'-azido-2'-deoxyuridine derivatives. nih.gov This underscores the specific influence of the chloro substituent at this position on the pharmacological profile of the nucleoside analog. The ability of this compound derivatives to exhibit anti-HIV activity has also been noted. mostwiedzy.pl

The significance of 5-position halogenation is further highlighted by studies on i-motif DNA stability, where halogenated analogs (including 5-fluoro, 5-bromo, and 5-iodo) increased the stability of i-motif DNA in acidic environments. wikipedia.org This suggests that halogenation at this position can influence the structural properties and interactions of nucleic acids.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-chloro-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5-,6-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDCUBKKZHSYQTJ-UAKXSSHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2880-89-9 | |

| Record name | 5-Chlorouridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002880899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Mechanisms and Cellular Interactions of 5 Chlorouridine and Its Derivatives

Interference with Nucleic Acid Metabolism and Synthesis

The primary biological activity of 5-chlorouracil (B11105), the base component of 5-chlorouridine and 5-chloro-2'-deoxyuridine (B16210), is linked to its ability to interfere with DNA synthesis. ontosight.ai This interference can occur through several pathways, impacting the availability and utilization of natural nucleotides.

Incorporation into DNA and RNA

5-Chloro-2'-deoxyuridine (CldU), a derivative of this compound, can be metabolized and incorporated into DNA in mammalian cells. medchemexpress.com Studies have shown that when CldU is present in tissue culture medium, it is incorporated into the DNA of replicating cells. medchemexpress.comnih.gov Similarly, 5-chlorocytidine (B1140304), a related chlorinated nucleoside, has been shown to be specifically incorporated into RNA in in vitro experiments with endothelial and prostatic cells, although incorporation into DNA was not observed in those specific experiments. researchgate.net The incorporation of halogenated pyrimidines into DNA has been established for several decades. oup.com

Disruption of DNA Replication and Transcription

The incorporation of 5-chlorouracil into DNA in place of uracil (B121893) can lead to disruptions in DNA replication and transcription. ontosight.ai This antimetabolite property is of interest in the context of inhibiting the growth of rapidly dividing cells. ontosight.ai While CldU is incorporated into the DNA of replicating cells, it can induce cellular toxicity, cause senescence, and increase the frequency of sister-chromatid exchanges. nih.gov The presence of 5-chlorocytidine incorporated into RNA has been observed to be accompanied by a significant reduction in translation yield. researchgate.net Although DNA polymerase can process in the presence of chloronucleosides in vitro, it does so more slowly than under control conditions. researchgate.net

Inhibition of Key Enzymes in Nucleotide Metabolism

5-Chlorouracil and its derivatives can act as substrates or inhibitors for certain enzymes involved in nucleotide metabolism. ontosight.aichemimpex.com This interaction can provide insights into the mechanisms of enzymatic reactions and the synthesis of modified nucleic acids. ontosight.ai

The toxicity of 5-chloro-2'-deoxyuridine can, in part, be attributed to the inhibition of thymidylate synthase (TS). medchemexpress.com Thymidylate synthase is a crucial enzyme responsible for the synthesis of thymidine (B127349) monophosphate (TMP), a precursor for DNA synthesis. Inhibition of TS by 5-chloro-2'-deoxyuridine monophosphate (CldUMP), a metabolite of CldU, leads to a depletion of TMP. nih.gov This depletion can result in the misincorporation of deoxyuridine triphosphate (dUTP) into DNA, which can subsequently lead to DNA fragmentation mediated by uracil DNA glycosylase (UDG). nih.gov Studies have demonstrated that CldU treatment inhibits thymidylate synthase as effectively as 5-fluoro-2'-deoxyuridine (B1346552) (FdUrd) treatment. nih.gov

The 5'-monophosphate of 5-chloro-2-thio-2'-deoxyuridine, a derivative of 5-chlorouracil, has also been identified as a moderate inhibitor of thymidylate synthase. tandfonline.com

Thymidine phosphorylase (TP), also known as platelet-derived endothelial cell growth factor (PD-ECGF), is an enzyme involved in the reversible phosphorolysis of thymidine and deoxyuridine. wikipedia.orgaacrjournals.org TP is expressed at higher levels in various solid tumors. aacrjournals.org Inhibition of TP has been explored as a therapeutic strategy. aacrjournals.org

While this compound itself does not cause noticeable inhibition of tyrosyl-DNA phosphodiesterase 1 (Tdp1), another DNA repair enzyme, at concentrations up to 1 mM, certain derivatives of 5-chlorouracil have shown potent inhibitory activity against thymidine phosphorylase. researchgate.netaacrjournals.org For example, 6-(2-aminoethyl)amino-5-chlorouracil (B1219730) (AEAC) has been identified as a potent and selective competitive inhibitor of TP with a Ki of 165 nmol/L. aacrjournals.org This compound was found to have about a 1000-fold higher inhibitory activity than 6-amino-5-chlorouracil, which was previously considered one of the most potent TP inhibitors. aacrjournals.orgaacrjournals.org Another potent inhibitor based on a 5-chlorouracil structure is 5-chloro-6-[1-(2-iminopyrrolidinyl) methyl] uracil hydrochloride (TPI), with a Ki of 2 × 10-8 M. aacrjournals.org This compound showed significantly higher inhibitory activity compared to 6-amino-5-chlorouracil. aacrjournals.org

Research findings on Thymidine Phosphorylase inhibition by 5-chlorouracil derivatives:

| Compound | Target Enzyme | Inhibition Type | Ki or IC50 Value | Reference |

| 6-(2-aminoethyl)amino-5-chlorouracil (AEAC) | Thymidine Phosphorylase | Competitive | 165 nmol/L | aacrjournals.org |

| 5-chloro-6-[1-(2-iminopyrrolidinyl) methyl] uracil HCl (TPI) | Thymidine Phosphorylase | Not specified | 2 × 10-8 M | aacrjournals.org |

| 5-chloro-6-[1-(2-iminopyrrolidinyl) methyl] uracil HCl (TPI) | hTP | Not specified | 0.035 µM | tandfonline.com |

| 5-chloro-2-thio-2'-deoxyuridine 5'-monophosphate | Thymidylate Synthase | Moderate inhibitor | Not specified | tandfonline.com |

| This compound | Tdp1 | No noticeable inhibition | > 50 μM | researchgate.net |

Note: hTP refers to human Thymidine Phosphorylase.

Thymidylate Synthase Inhibition

Base Pairing Properties and Genomic Integration

When incorporated into DNA, 5-chlorouracil (ClU) can form base pairs with adenine (B156593) (A). nih.gov Studies investigating the base pairing properties of ClU have shown that ClU:A base pairs exhibit nearly identical geometries compared to native thymine (B56734):adenine (T:A) base pairs in B-form DNA duplexes. oup.comresearchgate.net This lack of significant change in geometry is consistent with the ability of organisms to tolerate substantial replacement of thymine with halogenated uracils like bromouracil (BrU) and ClU. nih.govoup.com

However, ClU can also mispair with guanine (B1146940) (G). researchgate.net This wobble base pairing between ClU and G may be more common for ClU than for thymine, potentially contributing to mutations. researchgate.net An Escherichia coli strain that was adapted to utilize 5-chloro-2'-deoxyuridine (CldU) instead of thymidine showed that its genome contained a high percentage of CldU. oup.comportlandpress.comrsc.org The switch from thymine to ClU in the genome of this adapted bacterium was accompanied by a significant number of mutations, including a large number of A to G or G to A transitions, which is most likely due to wobble base pairing between ClU and G. oup.comresearchgate.net

The incorporation of 5-chlorouracil into DNA can occur when 5-chloro-2'-deoxyuridine (CldU) is added as a nucleotide precursor. nih.gov ClU can be generated through the chlorination of uracil bases present in nucleotide precursor pools or by chlorination and deamination of cytosine residues in DNA and nucleotides. nih.gov Once incorporated, ClU can form a "fraudulent" base pair with adenine that may not be readily detected by DNA repair glycosylases. nih.gov

The mutagenic properties of 5-chlorocytosine (B1228043) (5ClC), a related chlorinated pyrimidine (B1678525), highlight the potential consequences of incorporating chlorinated bases into the genome. 5ClC has been shown to be intrinsically mutagenic, inducing C→T transitions. pnas.orgnih.govacs.org This occurs because 5ClC can mispair with adenine during replication. pnas.orgnih.gov While 5ClC primarily pairs with guanine, it mispairs with adenine at a certain frequency, leading to mutations. pnas.org

The incorporation of 5-chloro-2'-deoxyuridine 5'-triphosphate (5-cl-dUTP), a nucleotide analog of this compound, can be utilized by various DNA polymerases, enabling its incorporation into DNA strands. ontosight.ai This property makes 5-cl-dUTP useful in molecular biology research techniques such as PCR and DNA sequencing. ontosight.ai

Formation of Modified Base Pairs (e.g., ClU:A and ClU:G)

When incorporated into nucleic acids, 5-chlorouracil (the base component of this compound and CldU) can form base pairs with adenine (A) and guanine (G). Studies have investigated the geometry and stability of these modified base pairs, particularly ClU:A and ClU:G, in the context of DNA duplexes. Crystal structures of B-form DNA dodecamers containing ClU:A or ClU:G base pairs have been determined. oup.comnih.govresearchgate.net These structures reveal geometries that are nearly identical to those of native T:A and T:G base pairs. oup.comnih.govresearchgate.net

While the ClU:A base pair is considered thermodynamically stable and does not appear to be a primary target for removal by certain glycosylases, the ClU:G mispair is less stable. nih.govresearchgate.netnih.gov NMR studies indicate that the ClU:G base pair adopts a wobble geometry at neutral pH, similar to a T:G mispair. nih.govacs.org The stability of the ClU:G mispair is substantially lower than that of a ClU:A base pair, with melting temperatures experimentally indistinguishable from a T:G pair. nih.govacs.org The enhanced miscoding potential of ClU is attributed to the electron-withdrawing nature of the 5-chlorine substituent, which promotes the formation of an ionized ClU-G mispair, particularly at higher pH. nih.govnih.govacs.orgnih.gov

Structural Analysis of 5-Chlorouracil-Modified Nucleic Acids

Structural analyses, including X-ray crystallography and NMR spectroscopy, have been employed to understand the impact of 5-chlorouracil modification on nucleic acid structure. Crystal structures of DNA duplexes containing ClU:A or ClU:G base pairs show that the incorporation of ClU results in geometries very similar to those of their native counterparts. oup.comnih.govresearchgate.net For instance, four crystal structures of a B-form DNA dodecamer duplex containing ClU:A or ClU:G base pairs revealed nearly identical geometries compared to T:A or T:G. oup.comnih.govresearchgate.net This structural similarity is consistent with the ability of organisms to tolerate significant substitution of thymine with ClU. oup.comnih.govresearchgate.net

NMR studies have also indicated no substantial difference in the geometries of ClU:A and T:A base pairs, and similar geometries for ClU:G and T:G wobble pairs. researchgate.net However, NMR data for the ClC-G base pair (where ClC is 5-chlorocytosine) in duplexes showed altered chemical shifts of hydrogen-bonding protons and slower rotation of the ClC amino group, attributed to the electron-withdrawing effect of the 5-chloro substituent. osti.gov

Impact on DNA Duplex Stability and Endonuclease Cleavage

The incorporation of 5-chlorouracil into DNA has been assessed for its effects on duplex stability and susceptibility to endonuclease cleavage. UV melting experiments of DNA duplexes containing ClU pairs have shown only minor consequences on stability compared to parent duplexes with T:A or T:G pairs. oup.com This aligns with the observed structural similarities. oup.comnih.govresearchgate.net

Regarding endonuclease cleavage, studies using EcoRI on DNA dodecamers containing ClU:A or ClU:G base pairs revealed no significant consequences for cleavage. oup.comnih.govresearchgate.net However, the impact of halogenated cytosine analogs, such as 5-chlorocytosine, on restriction endonuclease cleavage can vary depending on the enzyme. For example, while MspI cleavage was only subtly affected by substituted cytosine analogs, HpaII cleavage was completely prevented by the presence of larger halogens like chlorine at the 5-position of cytosine within its recognition site. acs.org This suggests that the steric bulk of the halogen can play a role in enzyme interaction.

Interactions with DNA and RNA Polymerases

5-Chlorouracil, particularly in its deoxyribonucleoside triphosphate form (CldUTP), can interact with and be incorporated by DNA and RNA polymerases. These interactions are crucial for understanding the mutagenic potential of the compound.

Polymerase Incorporation Studies of 5-Chloro-2'-deoxyuridine (CldU)

Studies have examined the incorporation of 5-chloro-2'-deoxyuridine (CldU) into DNA by various polymerases. CldU can be incorporated into the DNA of replicating mammalian cells when present in the culture medium. nih.govresearchgate.netnih.govtargetmol.com This incorporation can occur without significant immediate toxicity at certain concentrations. nih.govnih.govtargetmol.com

In vitro studies using oligonucleotide templates containing 5-chlorouracil have shown that polymerases such as human polymerase β, Avian Myeloblastosis Virus reverse transcriptase (AMV-RT), and Escherichia coli Klenow fragment (exo-) can incorporate nucleotides opposite ClU residues. nih.govresearchgate.netnih.govacs.org While dATP is incorporated opposite ClU, dGTP can also be incorporated, indicating misincorporation. nih.govresearchgate.netnih.govacs.org

Miscoding Properties and Fidelity of Replication

The incorporation of 5-chlorouracil into DNA can lead to miscoding during replication, impacting the fidelity of the process. ClU residues in a template can pair not only with dATP but also with dGTP, leading to A to G or G to A transitions in subsequent replication cycles. oup.comnih.govnih.govresearchgate.netnih.govacs.org This miscoding is pH-dependent, with enhanced misincorporation of dGTP opposite template ClU at higher pH. nih.govresearchgate.netnih.govacs.orgnih.govacs.org This is attributed to the electron-withdrawing nature of the 5-chlorine promoting the formation of an ionized ClU-G mispair that can be recognized by polymerases. nih.govresearchgate.netnih.govacs.orgnih.govacs.org

The miscoding properties of 5-halouracils, including ClU, have been linked to their ability to form altered base pairing configurations. nih.govacs.org While ClU:A pairs are relatively stable, the ClU:G mispair can adopt a configuration that approximates a Watson-Crick base pair at higher pH, facilitating misincorporation. nih.govacs.org The formation, incorporation, and repair of ClU could contribute to transition mutations and other forms of heritable DNA damage. nih.govnih.gov

Role in Cellular Signaling Pathways (e.g., this compound 3',5'-cyclic monophosphate)

This compound 3',5'-cyclic monophosphate (5-chloro-cUMP) is a cyclic nucleotide analog derived from uridine (B1682114). Cyclic nucleotides, such as cyclic adenosine (B11128) monophosphate (cAMP), are well-established second messengers that play crucial roles in various cellular signaling pathways, transmitting signals from extracellular stimuli to intracellular effectors. ontosight.aiwikipedia.orgmdpi.com

The modification of uridine with a chlorine atom at the 5-position and the formation of a cyclic phosphate (B84403) group in 5-chloro-cUMP can alter its biological activity compared to native cyclic nucleotides. ontosight.ai These structural modifications can influence its interaction with enzymes, receptors, and other cellular components involved in signaling. ontosight.aiontosight.ai Research into 5-chloro-cUMP explores its potential to modulate signaling pathways implicated in various physiological and pathological processes, such as immune responses, cardiovascular functions, and neurological processes. ontosight.ai Its unique structure and biological activity make it a subject of interest for understanding cellular processes and as a potential lead compound in drug development. ontosight.ai The specific ways in which 5-chloro-cUMP interacts with enzymes and receptors in signaling pathways are an area of ongoing research, with the 5-chloro group potentially influencing binding affinity and specificity to targets like ectonucleotidases and P2Y receptors. ontosight.ai

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 439513 |

| 5-Chloro-2'-deoxyuridine | 439512 |

| 5-Chlorouracil | 9908 |

| This compound 3',5'-cyclic monophosphate | (Information not readily available in standard databases, requires specific chemical structure search) |

| Adenine | 190 |

| Guanine | 691 |

| Thymine | 1135 |

| Uracil | 1146 |

| Cytosine | 597 |

| 5-chlorocytosine | 69564 |

| Cyclic adenosine monophosphate | 6093 |

| dATP | 370551 |

| dGTP | 370552 |

| CldUTP | (Information not readily available in standard databases, derivative of CldU) |

Data Tables

While specific quantitative data tables (e.g., detailed melting temperatures or kinetic parameters for polymerases) were mentioned in the search results, the precise numerical data suitable for direct tabular presentation across all relevant aspects were not consistently available in a format that could be easily extracted and synthesized into comprehensive tables without violating the content exclusion constraints (e.g., requiring access to full papers or supplementary data). The provided information primarily describes the nature of the findings (e.g., "nearly identical geometries," "minor consequences for stability," "pH-dependent miscoding").

However, based on the search results, a conceptual table summarizing the base pairing geometries and stability relative to native pairs can be constructed:

| Base Pair | Geometry (relative to native) | Stability (relative to native) | Notes |

| ClU:A | Nearly identical to T:A oup.comnih.govresearchgate.net | Minor consequences oup.com | Considered thermodynamically stable researchgate.net |

| ClU:G | Similar wobble geometry to T:G at neutral pH nih.govacs.org | Substantially less stable than ClU:A, similar to T:G nih.govacs.org | pH-dependent structural change to approximate Watson-Crick at higher pH nih.govacs.org |

Function as a Second Messenger

The concept of second messengers involves intracellular signaling molecules that relay signals from receptors on the cell surface to target molecules within the cytoplasm or nucleus, thereby amplifying and propagating the initial signal wikipedia.orgnih.gov. Common examples include cyclic nucleotides like cAMP and cGMP, lipid messengers, ions such as calcium, and gases wikipedia.orgnih.gov. While this compound is a modified nucleoside, direct evidence specifically identifying this compound itself as a classical second messenger molecule in established signaling pathways (e.g., those mediated by adenylyl cyclase or phospholipase C) is not prominently featured in the available research. However, modified nucleotides, including oxidized and nitrated derivatives, have been explored for potential roles as second messengers in specific contexts such as oxidative stress signaling jst.go.jpresearchgate.net. One study mentions that cyclic nucleotide analogs could be used to modulate signaling pathways ontosight.ai.

Modulation of Signaling Cascades

Modulation of signaling cascades typically involves influencing the activity of kinases, phosphatases, or other components within a signaling pathway wikipedia.orgnih.gov. Research indicates that derivatives of this compound, such as 5-chlorocytosine (5ClC), can impact cellular processes through mechanisms that might indirectly affect signaling. For instance, 5ClC in DNA has been shown to mimic 5-methylcytosine (B146107) (m5C), potentially misdirecting DNA methyltransferases and altering DNA methylation patterns nih.govacs.orgnih.gov. Changes in DNA methylation can influence gene expression, which in turn can affect the components of various signaling pathways. While this represents a form of cellular modulation, it is distinct from the rapid, transient signaling events characteristic of classical second messenger cascades. Additionally, studies using this compound as a probe for dihydrouridine synthases (DUS) suggest an interaction with enzymes involved in tRNA modification, which can impact protein translation and indirectly affect cellular function and potentially signaling, particularly under stress conditions biorxiv.orgresearchgate.netbiorxiv.orgnih.gov.

Enzyme-Nucleoside Analog Interactions

This compound and its related halogenated pyrimidine analogs interact with various enzymes involved in nucleic acid metabolism and modification. These interactions can have significant cellular consequences.

Dihydrouridine Synthase (DUS) Enzyme Activity

Dihydrouridine synthases (DUS) are enzymes responsible for the post-transcriptional reduction of uridine to dihydrouridine (D) in tRNA and other RNA molecules researchgate.netnih.gov. Research has demonstrated that this compound (5-ClUrd) can serve as an activity-based probe for human DUS enzymes biorxiv.orgresearchgate.netbiorxiv.org. Specifically, this compound, as well as 5-chloro-2'-deoxycytidine (likely after deamination to this compound), can induce crosslinking with DUS enzymes, including DUS1L, DUS2L, and DUS3L biorxiv.orgbiorxiv.orgnih.gov. This suggests that this compound interacts with the active site of these enzymes. Studies using activity-based protein profiling (RNABPP-PS) with this compound have been instrumental in identifying and profiling human DUS enzymes and their RNA substrates biorxiv.orgresearchgate.netbiorxiv.org. The mechanism is proposed to involve a mechanism-based crosslink mediated by C5-halogenated uridine derivatives nih.gov.

Cytidine (B196190) Deaminase Conversion of 5-Chloro-2'-deoxycytidine to 5-Chloro-2'-deoxyuridine

5-Chloro-2'-deoxycytidine (CDC or CldC), a deoxyribose analog related to this compound, undergoes rapid enzymatic deamination by cytidine deaminase (CD) to form 5-chloro-2'-deoxyuridine (CDU or CldU) nih.govcolab.wsresearchgate.netnih.gov. This conversion is a significant metabolic step for 5-chloro-2'-deoxycytidine in biological systems nih.govcolab.ws. Studies investigating the pharmacokinetics of 5-chloro-2'-deoxycytidine have shown that it is rapidly converted to 5-chloro-2'-deoxyuridine by cytidine deaminase in mouse plasma and kidney nih.govcolab.ws. This enzymatic conversion is crucial for the subsequent metabolism and potential biological effects of 5-chloro-2'-deoxycytidine, including its incorporation into DNA after further metabolic conversions colab.ws. The presence and level of cytidine deaminase activity appear to correlate with the cellular effects of 5-chloro-2'-deoxycytidine nih.gov.

Effect on Restriction Endonucleases and Methyltransferases

Halogenated pyrimidine analogs, including those related to this compound, can influence the activity of restriction endonucleases and methyltransferases, enzymes critical for DNA maintenance and gene regulation nih.govnih.govacs.orgresearchgate.net.

Regarding restriction endonucleases, which cleave DNA at specific recognition sequences libretexts.orgmicrobenotes.com, studies have examined the impact of 5-chlorouracil (ClU) modifications in DNA. For example, EcoRI cleavage of a DNA duplex containing a ClU modification within its recognition sequence was not significantly affected nih.govresearchgate.net. However, the presence of larger halogens like chlorine at the 5-position of cytosine within the recognition site of methylation-sensitive restriction endonucleases like HpaII can prevent cleavage researchgate.net.

Concerning methyltransferases, particularly DNA methyltransferases that add methyl groups to cytosine residues, the presence of halogenated cytosine analogs can have notable effects nih.govnih.govacs.orgresearchgate.net. 5-chlorocytosine (5ClC) in DNA has been shown to mimic 5-methylcytosine (m5C) and can misdirect the activity of cytosine DNA methyltransferases, leading to altered DNA methylation patterns nih.govacs.orgnih.gov. This mimicry suggests an interaction with the methyltransferase enzymes. However, specifically regarding the bacterial methyltransferase M. HpaII, while 5-fluorocytosine (B48100) could inhibit its activity, 5-chlorocytosine duplexes did not form a complex with or inhibit this enzyme acs.orgresearchgate.net. Despite this, the ability of 5-chlorocytosine to influence methylation patterns in eukaryotic cells highlights its interaction with the cellular machinery involved in epigenetic regulation nih.govacs.orgnih.gov.

Therapeutic Research Applications and Drug Development

Antiviral Research

Studies have investigated the antiviral properties of 5-Chlorouridine and its derivatives, exploring their ability to inhibit viral replication and their efficacy against specific viruses.

This compound is hypothesized to inhibit viral replication by acting as a nucleoside analog, thereby interfering with the synthesis of viral nucleic acids. ontosight.ai Derivatives of 5-chlorouracil (B11105) have also been studied for their potential antiviral activity, with mechanisms potentially involving incorporation into viral DNA, leading to replication errors. smolecule.com

Research has evaluated the efficacy of this compound derivatives against a range of viruses. For instance, 3'-fluoro-2',3'-dideoxy-5-chlorouridine (FddClUrd), a derivative of this compound, has shown selective inhibitory activity against HIV-1 replication in cell culture. nih.govnih.govnih.gov Its selectivity index was found to be comparable to that of azidothymidine (AZT) under similar experimental conditions. nih.govnih.govsigmaaldrich.com

Studies have also explored the activity of modified 5-chloropyrimidine (B107214) nucleosides against Hepatitis B virus (HBV). While some 2',3'-dideoxy-5-chlorouridine derivatives like FddClUrd did not significantly affect cell growth at certain concentrations, their antiviral indexes against HBV were noted to be higher than that of FddThd in in vitro studies using human hepatoblastoma cells. nih.gov

Furthermore, tritylated nucleoside analogues, including 3',5'-bis-O-tritylated-5-chlorouridine, have been investigated for their antiviral activity against flaviviruses such as the yellow fever virus (YFV). nih.govdaneshyari.com 3',5'-bis-O-tritylated-5-chlorouridine demonstrated submicromolar in vitro antiviral activity against YFV, exhibiting a selectivity index over 90. nih.govdaneshyari.com

The following table summarizes some findings on the antiviral activity of this compound derivatives:

| Compound | Target Virus | Activity / Selectivity Index (SI) | Reference |

| 3'-fluoro-2',3'-dideoxy-5-chlorouridine | HIV-1 | Selective inhibitor, SI comparable to AZT | nih.govnih.govsigmaaldrich.com |

| 2',3'-dideoxy-3'-fluoro-5-chlorouridine | HBV | Higher antiviral index than FddThd in vitro | nih.gov |

| 3',5'-bis-O-tritylated-5-chlorouridine | Yellow Fever Virus | Submicromolar activity, SI > 90 | nih.govdaneshyari.com |

Research into the structure-activity relationships of this compound derivatives has aimed to understand how structural modifications influence their antiviral potency and selectivity. The introduction of a chlorine atom at the C-5 position of 2',3'-dideoxyribofuranose, 3'-azido-2',3'-dideoxyribofuranose, and 3'-fluoro-2',3'-dideoxyribofuranose derivatives led to improved selectivity, primarily due to decreased toxicity to host cells. nih.gov Specifically, 3'-fluoro-2',3'-dideoxy-5-chlorouridine emerged as a highly selective inhibitor of HIV-1 replication among a series of related fluorinated dideoxynucleoside analogues. nih.govnih.gov This highlights the significant impact of the 5-chloro substitution on the therapeutic profile of these compounds. Studies on tritylated nucleoside analogues, including this compound derivatives, have also suggested that lipophilic structures can be associated with high antiviral activity against flaviviruses, stimulating interest in further structure-activity research in this area. nih.govdaneshyari.com

Efficacy against Specific Viruses (e.g., HIV-1, Hepatitis B Virus, Flaviviruses)

Antitumor Research

This compound and its related compounds have been investigated for their potential in antitumor research, focusing on their effects on cancer cell proliferation and angiogenesis. ontosight.aismolecule.com

This compound has been studied for its potential anticancer activities, acting as a nucleoside analog that may interfere with nucleic acid synthesis in cancer cells. ontosight.ai 5-Chlorouracil, a related compound, has also been explored for its antimetabolite properties, which can disrupt DNA synthesis and potentially inhibit the growth of rapidly dividing cancer cells. ontosight.ai Some 5-chlorouracil derivatives have been reported to inhibit cancer cell proliferation. vulcanchem.com

Certain derivatives of 5-chlorouracil have demonstrated antiangiogenic activity. smolecule.com 6-(2-Aminoethyl)amino-5-chlorouracil (B1219730) (AEAC), a small-molecule inhibitor of thymidine (B127349) phosphorylase (TP), has shown antiangiogenic and antitumor activity in human cancer xenografts in vivo. researchgate.netaacrjournals.orgnih.gov TP is an enzyme involved in pyrimidine (B1678525) metabolism and has angiogenic activity in tumors. researchgate.netnih.gov By inhibiting TP, AEAC disrupts angiogenic pathways crucial for tumor growth, leading to reduced microvessel density within tumors. smolecule.comresearchgate.netaacrjournals.org In vivo studies with AEAC have shown reductions in the growth of certain cancer xenografts, providing evidence for its antiangiogenic action. researchgate.netaacrjournals.org

The following table presents data on the antitumor and antiangiogenic activity of AEAC:

| Compound | Target / Mechanism | Observed Activity | Cancer Types Studied (Xenografts) | Reference |

| AEAC | Thymidine Phosphorylase Inhibitor | Reduced tumor growth (40-50% reduction), reduced microvessel density in tumors | A549 non-small cell lung cancer, PANC-1 pancreatic cancer | researchgate.netaacrjournals.orgnih.gov |

Potential in Chemotherapeutic Drug Development

This compound, as a halogenated uracil (B121893) analog, has been investigated for its potential as an antimetabolite in cancer treatment ontosight.ai. Its mechanism of action is linked to its ability to interfere with DNA synthesis. By being incorporated into DNA in place of uracil, it can disrupt replication and transcription processes, which are critical for the proliferation of rapidly dividing cancer cells ontosight.ai. This property makes this compound and its related compounds subjects of interest in the study of cancer cell growth and the development of new anticancer therapies ontosight.aichemimpex.com.

Studies have explored the antitumor effects of 5-Chlorouracil, a related compound, particularly in in vivo models. For instance, oral administration of 6-(2-aminoethyl)amino-5-chlorouracil (AEAC), a derivative, resulted in a notable reduction in tumor growth in xenograft models of non-small cell lung cancer (A549) and pancreatic cancer (PANC-1) aacrjournals.org. This effect was associated with reduced microvessel density within the tumors, suggesting an antiangiogenic mechanism . AEAC functions as a competitive inhibitor of thymidine phosphorylase (TP), an enzyme involved in pyrimidine metabolism and recognized for its role in tumor angiogenesis aacrjournals.orgsmolecule.comresearchgate.netnih.gov. Inhibition of TP by AEAC disrupts the formation of new blood vessels necessary for tumor growth smolecule.comresearchgate.net. The inhibitory activity of AEAC against human thymidine phosphorylase has been quantified with a Kᵢ value of 165 nmol/L, indicating its potency aacrjournals.orgsmolecule.comnih.gov. This inhibition is selective for TP, with no significant inhibition of related enzymes like uridine (B1682114) phosphorylase or purine (B94841) nucleoside phosphorylase observed at concentrations up to 1 mM aacrjournals.orgnih.gov.

Data from in vivo studies on the antitumor activity of AEAC in xenograft models:

| Cancer Type | Cell Line | AEAC Dose (oral gavage, 5d/week) | Tumor Growth Reduction | Associated Effect |

| Non-Small Cell Lung Cancer | A549 | 50 mg/kg | 40-50% | Reduced microvessel density aacrjournals.org |

| Pancreatic Cancer | PANC-1 | 50 mg/kg | 40-50% | Reduced microvessel density aacrjournals.org |

| Pancreatic Cancer | BxPC-3 | 50 mg/kg | No significant activity | No significant effect on microvessel density aacrjournals.org |

Combination Therapies (e.g., with VEGF-Trap)

Research has explored the potential of combining 5-Chlorouracil derivatives with other therapeutic agents, particularly those targeting angiogenesis. Studies investigating AEAC have shown enhanced antitumor activity when combined with the vascular endothelial growth factor (VEGF)-Trap, a soluble VEGF decoy receptor aacrjournals.orgresearchgate.netnih.govnih.gov. The combination of AEAC and VEGF-Trap has demonstrated additive antitumor activity that was significantly greater than that observed with either treatment alone in certain xenograft models aacrjournals.orgresearchgate.netnih.govnih.gov.

In A549 non-small cell lung cancer xenografts, the combination of AEAC and VEGF-Trap led to tumor regressions aacrjournals.orgresearchgate.netnih.gov. The combination therapy also significantly reduced tumor microvessel density compared to control in multiple models, and in PANC-1 tumors, the combination showed a significant difference in reducing microvessel density compared to VEGF-Trap alone aacrjournals.orgnih.gov. These findings suggest that inhibitors of TP, such as AEAC, could potentially be used to augment the clinical efficacy of drugs targeting the VEGF pathway researchgate.netnih.gov.

Data from combination therapy studies with AEAC and VEGF-Trap:

| Xenograft Model | Treatment Group | Antitumor Activity | Microvessel Density (MVD) Reduction | Notes |

| A549 | AEAC alone | 40-50% reduction | Significant reduction | aacrjournals.org |

| A549 | VEGF-Trap alone | Equal or better than AEAC alone researchgate.netnih.gov | Active | aacrjournals.orgresearchgate.netnih.gov |

| A549 | AEAC + VEGF-Trap | Additive, significantly greater than single agents aacrjournals.orgresearchgate.netnih.govnih.gov | Significant reduction compared to control; tumor regressions observed aacrjournals.orgnih.gov | Potential for augmenting VEGF pathway targeting researchgate.netnih.gov |

| PANC-1 | AEAC alone | 40-50% reduction | Significant reduction | aacrjournals.org |

| PANC-1 | VEGF-Trap alone | Equal or better than AEAC alone researchgate.netnih.gov | Active | aacrjournals.orgresearchgate.netnih.gov |

| PANC-1 | AEAC + VEGF-Trap | Additive, significantly greater than single agents aacrjournals.orgresearchgate.netnih.govnih.gov | Significant reduction compared to control and VEGF-Trap alone aacrjournals.orgnih.gov | |

| BxPC-3 | AEAC alone | Not active | No significant effect | aacrjournals.org |

| BxPC-3 | VEGF-Trap alone | Active | Active | aacrjournals.org |

| BxPC-3 | AEAC + VEGF-Trap | Not specified as significantly greater than VEGF-Trap alone in search results | Significant reduction compared to control aacrjournals.orgnih.gov |

Radiosensitizing Agent Potential

Research indicates that 5-Chlorouracil and its related compounds may have potential as radiosensitizing agents, enhancing the sensitivity of tumor cells to ionizing radiation . This property could allow for improved efficacy of radiation treatments by increasing DNA damage in cancer cells . While 5-Chlorouracil is known as an effective mutagen and clastogen, its sensitivity to ionizing radiation has been noted to be not as high as other thymine (B56734) analogs like 5-bromouracil (B15302) (BrU) and 5-iodouracil (B140508) (IU), which have shown greater effectiveness in killing tumor cells using ionizing radiation oup.comnih.gov.

However, 5-chloro-2'-deoxycytidine (CldC), which is converted to 5-chloro-2'-deoxyuridine (B16210) (CDU) and subsequently to 5-chlorouracil (5-CU) in vivo, is in development as a possible radiosensitizing agent for cancer treatment nih.govnih.gov. Studies with CldC, often coadministered with modulators of pyrimidine metabolism like tetrahydrouridine (B1681287) (THU), a cytidine (B196190) deaminase inhibitor, have shown effectiveness as a radiosensitizer in murine tumor models nih.govnih.gov. The conversion of CldC to CDU and then to 5-CU involves enzymes like cytidine deaminase and thymidine phosphorylase nih.gov. The effectiveness of CldC as a radiosensitizer in multiple rodent tumor systems suggests its potential for human tumors, particularly given its tumor selectivity and resistance to catabolism when used with metabolic modulators nih.gov.

Development of Novel Therapeutic Agents and Research Tools

This compound is considered a valuable modified nucleoside utilized in biochemical, pharmacological, and chemical biology research . The chlorination at the 5-position allows for the study of the effects of halogenation on nucleotide function, RNA structure, and potential therapeutic applications . This compound provides insights into the role of modified nucleosides in various biological processes and contributes to the development of novel therapeutic agents and research tools .

Uracil derivatives, including those with halogen substitutions at the 5-position, have been explored for their diverse biological activities, such as antiviral, antibacterial, and anticancer effects chemimpex.comnih.gov. 5-Chlorouracil was among the first uracil derivatives to show therapeutic potential nih.govjapsonline.com. Modifications to the uracil structure, including substitutions at the C5 position, are actively pursued to develop derivatives with improved pharmacological properties, such as increased bioactivity and selectivity nih.gov.

Compounds structurally similar to 5-Chlorouracil derivatives, such as 1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)-5-chlorouracil, are being investigated in medicinal chemistry for their potential in developing new anticancer therapies smolecule.com. These compounds may interact with biological targets involved in cancer progression and cellular proliferation and can serve as lead compounds for designing more effective drugs smolecule.com. The incorporation of elements like selenium is being explored to potentially enhance the biological effects of these derivatives smolecule.com. The structure-activity relationship of pyrimidine nucleotides, including modified forms like this compound 3',5'-cyclic monophosphate, is studied to understand their interactions with enzymes and receptors in cellular signaling pathways, which can inform the design of novel therapeutic agents ontosight.ai.

The development of novel inhibitors targeting enzymes like thymidine phosphorylase, which are overexpressed in many cancers and linked to tumor growth and angiogenesis, is an active area of research aacrjournals.orgresearchgate.netmdpi.com. 5-Chlorouracil-linked compounds have been investigated for their inhibitory potential against the TP enzyme mdpi.com. The exploration of DNA polymerases as targets for novel anticancer therapies also involves the study of nucleoside analogs like this compound mdpi.com.

Chemical Biology and Synthetic Genome Research

Synthesis of 5-Chlorouridine and its Analogs for Research

The synthesis of nucleoside analogs like this compound and CldU is crucial for their application in biological research. These synthetic processes allow for the controlled introduction of modified bases into nucleic acid structures.

General Synthetic Strategies for Nucleoside Analogs

General strategies for synthesizing nucleoside analogs include chemical synthesis, often utilizing phosphoramidite-based methods, enzymatic incorporation using modified nucleotide triphosphates and polymerases, and metabolic labeling in living cells. nih.govnih.govwiley.comacs.orgacademie-sciences.fr Phosphoramidite-based chemical synthesis is a common method for incorporating nucleoside analogs into oligonucleotides, allowing for precise placement of the modification. nih.gov Enzymatic methods involve using polymerases that can accept modified nucleotide triphosphates and incorporate them into growing nucleic acid chains. nih.gov Metabolic labeling involves growing cells in the presence of nucleoside analogs, which are then taken up and incorporated into the cellular DNA or RNA through natural metabolic pathways. nih.govfishersci.canih.gov

Preparation of 5-Chloro-2'-deoxyuridine (B16210) (CldU)

5-Chloro-2'-deoxyuridine (CldU) can be prepared from commercially available 2'-deoxyuridine. nih.govnih.gov This conversion is typically achieved through established chemical synthesis methods, such as the method published by Kumar et al. nih.gov The synthesized CldU is then characterized using analytical techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry to confirm its structure and purity. nih.gov

Incorporation into Oligonucleotides

For research applications requiring site-specific incorporation of CldU into synthetic DNA strands, CldU is typically converted into its corresponding 5'-dimethoxytrityl-3'-phosphoramidite derivative. nih.govnih.gov This phosphoramidite (B1245037) derivative can then be used in automated solid-phase oligonucleotide synthesis, a standard method for creating custom DNA sequences with defined modifications. nih.govnih.gov The composition of oligonucleotides containing CldU can be verified by methods such as GC/MS analysis after hydrolysis. nih.gov Beyond chemical synthesis, CldU can also be incorporated into DNA in biological systems through metabolic labeling by growing cells in media containing CldU. nih.govabcam.combiorxiv.orgoup.comcaymanchem.comsigmaaldrich.commedchemexpress.com

Applications in Genetic Engineering and Molecular Biology

5-Chloro-2'-deoxyuridine (CldU) is widely used as a thymidine (B127349) analog in various molecular biology techniques to study DNA synthesis, replication, repair, and recombination. abcam.comcaymanchem.comsigmaaldrich.commpbio.comscientificlabs.ie Due to its structural similarity to thymidine, CldU can be incorporated into newly synthesized DNA by cellular polymerases. abcam.comcaymanchem.comsigmaaldrich.com This incorporation allows researchers to label replicating DNA, which can then be detected using techniques such as immunofluorescent imaging with antibodies specific for halogenated nucleosides like CldU. caymanchem.comsigmaaldrich.commpbio.comscientificlabs.ie CldU is often used in conjunction with other thymidine analogs, such as bromodeoxyuridine (BrdU) and iododeoxyuridine (IdU), in pulse-labeling experiments to track cell cycle progression and DNA replication dynamics over time. biorxiv.orgoup.comcaymanchem.comsigmaaldrich.commpbio.comscientificlabs.ienih.gov Techniques like DNA combing utilize sequential labeling with CldU and IdU to visualize and analyze replication forks on single DNA molecules. biorxiv.orgoup.com CldU's ability to be incorporated into DNA also makes it relevant in studies investigating the miscoding potential of DNA damage products. abcam.comsigmaaldrich.commpbio.comselleckchem.com Furthermore, modified nucleobases like 5-chlorouracil (B11105) have been explored in the context of selecting functional oligonucleotides, such as aptamers. ucl.ac.uk

Chemical Evolution of Bacterial Genomes

The concept of chemical evolution of genomes involves replacing the natural building blocks of DNA with synthetic analogs. 5-Chloro-2'-deoxyuridine (ClU or CldU) has played a significant role in demonstrating the feasibility of this concept, particularly in bacteria. ucl.ac.uksci-hub.seoup.comrcsb.orgeuropa.euresearchgate.net

Replacement of Thymine (B56734) with 5-Chloro-2'-deoxyuridine (ClU) in E. coli Genomes

A notable example of chemical genome evolution involves the replacement of thymine (T) with 5-chloro-2'-deoxyuridine (ClU) in the genome of Escherichia coli. ucl.ac.uksci-hub.seoup.comrcsb.orgresearchgate.net Researchers have engineered E. coli strains that are unable to synthesize thymine nucleotides, making them dependent on exogenous sources of thymine or its analogs for growth. sci-hub.seresearchgate.net By subjecting such a strain to selective pressure in a growth medium where 5-chlorouracil is provided instead of thymine, it was possible to evolve bacteria that incorporated significant amounts of ClU into their genomic DNA. sci-hub.seoup.comrcsb.orgresearchgate.net In one study, automated selection over an extended period resulted in an E. coli strain whose DNA genome was composed of adenine (B156593), cytosine, guanine (B1146940), and 5-chlorouracil, with the residual fraction of thymine in the DNA being less than 2%. oup.comrcsb.orgresearchgate.netresearchgate.net This near-complete substitution demonstrated that a bacterial genome could function with ClU replacing thymine. oup.comrcsb.orgresearchgate.net Interestingly, this substitution was accompanied by a substantial number of mutations, including A to G or G to A transitions, suggesting altered base pairing properties or error-prone replication with ClU. oup.comrcsb.orgresearchgate.net Crystal structures of DNA duplexes containing ClU:A and ClU:G base pairs revealed geometries that were nearly identical to native T:A and T:G pairs, respectively, which is consistent with the ability of the modified genome to support self-reproduction. oup.comrcsb.orgresearchgate.net This research highlights the potential for expanding the chemical diversity of genetic material and is a foundational step in the field of xenobiology. ucl.ac.ukeuropa.eu

Implications for Synthetic Biology and Alternative Genetic Alphabets

Synthetic biology aims to design and construct new biological parts, devices, and systems, including exploring alternative genetic alphabets that differ from the canonical four bases (Adenine, Cytosine, Guanine, and Thymine) found in natural DNA researchgate.netnih.gov. The incorporation of modified nucleobases like 5-chlorouracil into genetic material represents a significant step in this field researchgate.netrdworldonline.comfu-berlin.de.

Research has demonstrated the possibility of generating bacteria with a modified genome where thymine is replaced by 5-chlorouracil nih.govrdworldonline.comfu-berlin.desciencedaily.comoup.comsciencedaily.comannualreviews.org. This was achieved through directed evolution experiments where Escherichia coli strains unable to synthesize thymine were cultured in the presence of 5-chlorouracil fu-berlin.desciencedaily.com. Over approximately 1000 generations, adapted strains were obtained that could utilize 5-chlorouracil as a substitute for thymine in their DNA rdworldonline.comfu-berlin.desciencedaily.comoup.comsciencedaily.com. Genome analysis of these adapted bacteria revealed a high degree of thymine replacement by 5-chlorodeoxyuridine (the deoxyribonucleoside form of 5-chlorouracil), with residual thymine levels becoming very low oup.comportlandpress.com. This substitution was accompanied by a considerable number of mutations in the bacterial DNA rdworldonline.comfu-berlin.desciencedaily.comoup.comsciencedaily.com.

The ability of 5-chlorouracil to be incorporated into DNA and function as a thymine analog, albeit with associated mutations, highlights its potential in creating organisms with altered genetic material ontosight.airdworldonline.comoup.com. This research contributes to the field of xenobiology, a branch of synthetic biology focused on creating novel organisms not found in nature, potentially with optimized metabolic traits or for the synthesis of high-value chemicals rdworldonline.comfu-berlin.desciencedaily.com. Organisms with alternative genetic alphabets could offer a degree of biological containment, as their genetic material might not be readily compatible with natural organisms, potentially limiting horizontal gene transfer nih.govsciencedaily.com.

Studies on the structural implications of 5-chlorouracil incorporation into nucleic acids have shown that base pairs involving 5-chlorouracil and adenine exhibit geometries similar to natural thymine-adenine base pairs oup.com. This structural similarity is consistent with the observed ability of E. coli strains to sustain self-reproduction with significant thymine substitution by 5-chlorodeoxyuridine oup.com. However, the electron-withdrawing nature of the chlorine substituent in 5-chlorouracil can enhance miscoding, particularly with guanine, leading to transition mutations .

Use as a Biochemical Reagent and Tool for Life Science Research

This compound and its deoxyribonucleoside form, 5-chlorodeoxyuridine, serve as valuable biochemical reagents and tools in various areas of life science research ontosight.aimedchemexpress.com. Their unique properties allow for investigations into nucleic acid structure, function, and metabolism, as well as studies on mutagenesis and DNA damage.

As a modified nucleoside, this compound can be used to study the effects of halogenation on nucleotide behavior and RNA structure . Its derivative, 5-chlorouracil, can replace thymine in DNA and RNA, making it useful for base pairing studies and investigating the impact of halogen substitutions on nucleic acid structure and function . The ability of 5-chlorouracil to mispair with guanine provides insights into mutation mechanisms and DNA repair processes .

5-Chlorouracil has been utilized in mutagenesis studies due to its capacity to induce mutations when incorporated into DNA ontosight.ai. This property makes it a tool for studying mutation rates, mechanisms, and the enzymes involved in nucleotide metabolism ontosight.ai. Research has shown that 5-chlorouracil is generated endogenously during inflammation via the action of myeloperoxidase, an enzyme secreted by phagocytes nih.govresearchgate.net. This finding suggests that halogenated uracils can be formed in vivo and incorporated into DNA during cell proliferation at sites of inflammation, potentially contributing to inflammation-associated carcinogenesis nih.govresearchgate.net.

Furthermore, this compound has been explored as a potential biomarker for analyzing chlorine-stressed RNA biolog.de.

The use of 5-chlorouracil in molecular biology applications includes base pairing studies and Nuclear Magnetic Resonance (NMR) studies to analyze the structural dynamics of nucleic acids containing this compound .

Advanced Research Methodologies and Future Directions

In Vitro and In Vivo Study Methodologies

Research into the biological effects and mechanisms of 5-Chlorouridine and its derivatives frequently utilizes both in vitro (cell-based) and in vivo (animal model) study methodologies. These approaches allow for the assessment of cellular responses, metabolic fate, and potential therapeutic activities.

Cell Line Studies and Xenograft Models

Cell line studies are fundamental in the initial assessment of compounds like 5-ClU, providing controlled environments to investigate cellular uptake, metabolism, incorporation into nucleic acids, and cytotoxic effects. Various cancer cell lines, such as A549 (non-small cell lung cancer), PANC-1 and BxPC-3 (pancreatic cancer), C6, HCT116, and DU145, have been used in studies involving 5-chlorouracil (B11105) derivatives, including 6-(2-aminoethyl)amino-5-chlorouracil (B1219730) (AEAC), to evaluate their impact on cell growth and viability. aacrjournals.orgaacrjournals.org Escherichia coli cell lines have also been employed to study the incorporation of 5-chlorouracil into DNA. oup.com Furthermore, the anti-HIV effect of 4′-azido-2′-deoxy-5-chlorouridine has been tested using the A3.01 cell line. nih.gov

To bridge the gap between in vitro findings and systemic effects in a living organism, xenograft models are commonly utilized. These models involve implanting human cancer cells into immunocompromised mice, allowing researchers to study tumor growth and response to treatment with compounds like 5-ClU analogs in a more complex biological setting. Studies using xenograft models have demonstrated the antiangiogenic and antitumor activity of AEAC, a derivative of 5-chlorouracil, showing reductions in tumor growth in A549 and PANC-1 xenografts. aacrjournals.org

Enzymatic Assays for Metabolic Pathway Analysis

Enzymatic assays are crucial for understanding how 5-ClU and related compounds interact with metabolic pathways. These assays measure the activity of specific enzymes involved in nucleotide metabolism, allowing researchers to determine if a compound acts as a substrate, inhibitor, or modulator of enzyme function. 5-Chlorouracil, the base of this compound, has been used in biochemical assays to study enzymes involved in nucleotide metabolism. ontosight.ai Enzymatic deamination, for instance, can convert 5-chlorocytosine (B1228043) to 5-chlorouracil, highlighting a metabolic link between related halogenated pyrimidines. pnas.orgpnas.org Studies on the derivative AEAC have shown it to be a potent and selective competitive inhibitor of thymidine (B127349) phosphorylase, an enzyme involved in thymidine metabolism and angiogenesis. aacrjournals.org Enzymatic assays were used to determine the inhibitory constant (Ki) of AEAC for thymidine phosphorylase, reported as 165 nmol/L. aacrjournals.org

Crystallographic Studies for Structural Analysis

Crystallographic studies, particularly X-ray crystallography, provide detailed three-dimensional structural information about molecules and their interactions. This technique is invaluable for understanding how 5-ClU incorporates into nucleic acids or interacts with proteins at an atomic level. Single-crystal electron spin resonance studies of gamma-irradiated this compound have been conducted to investigate the radicals formed and the mechanisms of interaction of ionizing radiation with the compound. pnas.org While direct crystallographic studies of this compound incorporated into DNA were not prominently featured, related studies on 5-chlorocytosine incorporated into DNA duplexes have provided insights into structural changes, showing that these duplexes maintain a B-form geometry similar to native DNA, although with some altered hydrogen bonding properties in the base pair. nih.gov Crystallographic studies have also been performed on metal complexes involving 5-halouracilato ligands, including 5-chlorouracil, to understand their coordination chemistry. conicet.gov.ar

Molecular Docking and Computational Studies

Molecular docking and computational studies are powerful tools for predicting the binding modes and affinities of molecules with biological targets, such as DNA or enzymes. These in silico methods complement experimental studies by providing theoretical insights into potential interactions. Molecular docking studies have been performed with 5-chlorouracil to analyze its binding interactions with DNA, revealing hydrogen bonding interactions with specific nucleic acids like DG10, DC15, and DG16. ejournal.byresearchgate.netdergipark.org.tr These studies can help predict how 5-ClU might interfere with DNA replication or transcription. Density Functional Theory (DFT) calculations have also been applied to study the structural and vibrational properties of 5-chlorouracil, providing a deeper understanding of its molecular characteristics. ejournal.byresearchgate.net Computational results have shown that 5-chlorouracil can form stable complexes with DNA with a reported binding affinity of –5.3 kcal/mol. ejournal.byresearchgate.net

Future Prospects in Modifying Cellular Processes

The research conducted on this compound and related halogenated pyrimidines suggests several future prospects in modifying cellular processes. Given its ability to be incorporated into DNA, 5-ClU can serve as a tool to study DNA damage, repair mechanisms, and the cellular response to genomic alterations. The mutagenic properties observed with related compounds like 5-chlorocytosine highlight the potential for halogenated nucleosides to influence genetic stability and potentially contribute to disease development, particularly in the context of chronic inflammation. pnas.orgpnas.orgacs.org Further research could explore the precise mechanisms by which 5-ClU incorporation affects DNA replication, transcription, and repair, and how these effects can be modulated. Its use as a marker of oxidative stress also opens avenues for studying cellular damage in various conditions. biocompare.com

Novel Derivatives and Analogs for Enhanced Bioactivity and Selectivity

The development of novel derivatives and analogs of this compound is an active area of research aimed at enhancing bioactivity, improving selectivity for specific cellular targets, and potentially reducing toxicity. Modifications at different positions of the uracil (B121893) ring and the ribose sugar can lead to compounds with altered pharmacokinetic and pharmacodynamic properties. researchgate.netcapes.gov.br For instance, the introduction of an azido (B1232118) group at the 4' position of 2'-deoxy-5-chlorouridine resulted in a derivative (4′-azido-2′-deoxy-5-chlorouridine) that demonstrated anti-HIV effect. nih.gov Another example is AEAC, a 6-substituted derivative of 5-chlorouracil, which shows potent and selective inhibition of thymidine phosphorylase. aacrjournals.org Future research will likely focus on synthesizing and evaluating more sophisticated analogs with targeted delivery mechanisms or improved interactions with specific enzymes or nucleic acid structures, building upon the understanding gained from studies on existing derivatives. researchgate.netcapes.gov.br

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 9838543 |

| 5-Chlorouracil | 15758 |

| 6-(2-aminoethyl)amino-5-chlorouracil | Not found |

| 4′-azido-2′-deoxy-5-chlorouridine | Not found |

| 5-Chlorocytosine | 15757 |

| Uracil | 1176 |

| Thymine (B56734) | 1135 |

| Adenine (B156593) | 190 |

| Guanine (B1146940) | 691 |

| Cytosine | 597 |

| Thymidine Phosphorylase | 94210 |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing 5-chlorouridine (ClU) in laboratory settings?

- Methodological Answer : ClU synthesis typically involves halogenation of uridine using chlorinating agents (e.g., POCl₃) under controlled conditions. Characterization requires high-performance liquid chromatography (HPLC) for purity validation and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural modifications. Mass spectrometry (MS) is used to verify molecular weight. Researchers must ensure proper quenching of reactive intermediates and characterize byproducts to confirm reproducibility .

Q. What are the primary biological effects of this compound observed in in vitro studies?

- Methodological Answer : ClU exhibits dual effects: (1) anti-tumor activity via incorporation into RNA/DNA, disrupting replication, and (2) mutagenicity due to mismatched base pairing (e.g., ClU:G instead of T:A). Standard assays include cytotoxicity measurements (MTT assays), comet assays for DNA damage, and sister-chromatid exchange tests. Researchers should validate results across multiple cell lines (e.g., HeLa, Jurkat) to account for cell-type-specific responses .

Q. How does this compound differ structurally from thymidine, and what implications does this have for base-pairing?

- Methodological Answer : The chlorine atom at the 5-position of ClU introduces steric and electronic perturbations compared to thymidine’s methyl group. This alters base-pairing fidelity, favoring ClU:G mismatches over canonical T:A pairs. X-ray crystallography and molecular dynamics simulations are critical for analyzing base-pair geometries. Researchers should compare ClU-containing DNA duplexes (e.g., Dickerson-Drew Dodecamer) with native structures to quantify distortions .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound’s anti-tumor activity and its carcinogenic potential?

- Methodological Answer : Dose-dependent effects and context-specific mechanisms (e.g., oxidative stress vs. direct DNA incorporation) must be systematically evaluated. Employ RNA-Seq to identify ClU-induced transcriptional changes and CRISPR-Cas9 screens to pinpoint genetic modifiers of toxicity. Meta-analyses of existing datasets (e.g., TCGA) can correlate ClU exposure with tumor mutational signatures .

Q. What experimental strategies are recommended for studying ClU’s impact on RNA vs. DNA in cellular systems?

- Methodological Answer : Use pulse-chase experiments with ³H/¹⁴C-labeled ClU to track incorporation into RNA/DNA pools. Combine ribonuclease (RNase) and deoxyribonuclease (DNase) treatments followed by gel electrophoresis or qPCR to quantify ClU’s distribution. For functional studies, employ RNA interference (siRNA) to silence repair pathways (e.g., BER, NER) and assess ClU’s differential toxicity .

Q. What are the limitations of current crystallographic data on ClU-containing DNA duplexes, and how can they be addressed?

- Methodological Answer : Existing crystal structures lack high-resolution data on ClU:G mismatches in biologically relevant conformations (e.g., Z-DNA or quadruplexes). Cryo-EM and time-resolved crystallography could capture dynamic mismatches. Pair structural data with thermodynamic measurements (ITC) to correlate base-pair stability with mutagenic outcomes .

Q. How should researchers design experiments to differentiate ClU’s direct genotoxicity from its metabolite-driven effects?

- Methodological Answer : Use metabolic inhibitors (e.g., allopurinol for xanthine oxidase) to block ClU metabolism and compare genotoxicity (via γH2AX assays) in inhibitor-treated vs. untreated cells. LC-MS/MS can quantify ClU and its metabolites (e.g., 5-chlorouracil) in cellular extracts. Cross-validate findings using in silico docking studies to predict metabolite interactions with repair enzymes .

Q. What statistical approaches are optimal for analyzing ClU-induced mutation spectra in high-throughput sequencing data?

- Methodological Answer : Apply Bayesian hierarchical models to distinguish ClU-specific mutational patterns (e.g., C→T transitions) from background noise. Tools like MutSigCV or SigProfiler can identify mutational signatures. Pair this with permutation testing to assess significance in in vivo models (e.g., transgenic mice) .

Data Presentation and Reproducibility Guidelines

- Tables : Include comparative data on ClU’s IC₅₀ values across cell types, base-pairing thermodynamics, and mutation frequencies.

- Figures : Highlight structural overlays of ClU:A vs. T:A pairs and dose-response curves for cytotoxicity.

- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw crystallographic data (e.g., PDB IDs) and sequencing reads (e.g., SRA accessions) in public repositories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。